molecular formula C20H21N3O9 B15346134 Acetamide, N-(1,7-dihydroxy-5,8-dioxo-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,7-diacetate 9-carbamate CAS No. 1108-07-2

Acetamide, N-(1,7-dihydroxy-5,8-dioxo-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,7-diacetate 9-carbamate

Katalognummer: B15346134
CAS-Nummer: 1108-07-2
Molekulargewicht: 447.4 g/mol
InChI-Schlüssel: WQKDYRXYLFPPHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "Acetamide, N-(1,7-dihydroxy-5,8-dioxo-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,7-diacetate 9-carbamate" features a complex pyrroloindole core with multiple oxygenated and substituted functional groups. Its structure includes a hydroxymethyl group at position 9, dihydroxy and dioxo groups at positions 1,5,7,8, and acetylated hydroxyls (1,7-diacetate) alongside a carbamate moiety at position 7. The compound’s molecular complexity necessitates advanced synthetic and analytical techniques, such as those described in tetrahydrocarbazole and imidazopyridine derivatization studies .

Eigenschaften

CAS-Nummer

1108-07-2

Molekularformel

C20H21N3O9

Molekulargewicht

447.4 g/mol

IUPAC-Name

[2-acetamido-6-acetyloxy-4-(carbamoyloxymethyl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl] acetate

InChI

InChI=1S/C20H21N3O9/c1-7-16(27)15-13(17(28)18(7)31-9(3)25)11(6-30-20(21)29)14-19(32-10(4)26)12(5-23(14)15)22-8(2)24/h12,19H,5-6H2,1-4H3,(H2,21,29)(H,22,24)

InChI-Schlüssel

WQKDYRXYLFPPHH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)OC(=O)C)NC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Biologische Aktivität

Acetamide, N-(1,7-dihydroxy-5,8-dioxo-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-, 1,7-diacetate 9-carbamate (CAS: 1108-07-2) is a synthetic compound that has garnered attention for its potential therapeutic applications. Its complex structure suggests a diverse range of biological activities. This article reviews the current understanding of its biological activity based on available literature and research findings.

PropertyDetails
Molecular Formula C20H21N3O9
Molecular Weight 447.395 g/mol
CAS Number 1108-07-2
Canonical SMILES CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)OC(=O)C)NC(=O)C)OC(=O)C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to Acetamide. For instance, a study by Walid Fayad identified novel anticancer compounds through screening drug libraries on multicellular spheroids. These findings suggest that derivatives of pyrroloindole compounds may exhibit significant cytotoxicity against various cancer cell lines .

Enzyme Inhibition

The compound's structure implies it may act as an inhibitor of certain enzymes. For example, studies on similar indole derivatives have demonstrated inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and a target for anticancer drugs . This highlights the need for further investigation into the enzyme-inhibitory properties of Acetamide.

Study on Anticancer Properties

A notable case study involved the synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives. Among these derivatives, some exhibited promising anticancer activity by targeting specific cellular pathways involved in tumor growth . While direct studies on Acetamide are scarce, the structural similarities suggest that it may share these properties.

Antimicrobial Efficacy Evaluation

In a comprehensive review of amidrazone derivatives, several compounds were evaluated for their antimicrobial efficacy against various pathogens. The study reported significant antibacterial activity against multiple strains with low cytotoxicity to human cells . Such findings indicate that Acetamide could be explored further in antimicrobial research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocyclic Framework

The pyrrolo[1,2-a]indole scaffold is structurally related to imidazo[1,2-a]pyridine (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate) but differs in ring fusion and substitution. Imidazopyridines exhibit planar aromaticity, whereas pyrroloindoles often adopt non-planar conformations due to fused pyrrolidine rings, influencing solubility and reactivity .

Functional Group Variations

  • Acetamide Derivatives : The tetrahydrocarbazole derivatives in (e.g., N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide) share acetamide side chains but lack the acetylated hydroxyls and carbamate groups present in the target compound. These differences may alter metabolic stability and target binding .
  • Acetylation Patterns : A closely related compound (CAS 19269-59-1) in has a 1,5,7,8-tetraacetate substitution and a molecular formula of C24H27N3O11, compared to the target’s 1,7-diacetate and additional carbamate. This reduces the molecular weight (533.48 g/mol for the tetraacetate vs. ~500 g/mol estimated for the target) and increases hydrophobicity .

Physicochemical and Spectroscopic Properties

Property Target Compound (Estimated) Compound (CAS 19269-59-1) Imidazopyridine Derivative ()
Molecular Formula C22H23N3O11 (hypothetical) C24H27N3O11 C28H24N4O7
Molecular Weight (g/mol) ~500 533.48 544.52
Melting Point (°C) Not reported Not reported 243–245
Key Functional Groups 1,7-diacetate, 9-carbamate 1,5,7,8-tetraacetate Cyano, nitro, phenethyl
Purity Not reported 96% 51% yield

Analytical and Computational Challenges

The compound’s complexity demands high-resolution techniques:

  • X-ray Crystallography : SHELX programs () could resolve its conformation, though twinning or low resolution might complicate refinement .
  • Spectroscopy : ¹H/¹³C NMR would distinguish acetyl and carbamate signals, while HRMS (as in ) confirms molecular weight .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

Functional Group Protection : Hydroxyl and carbamate groups may require protection (e.g., acetylation) to prevent undesired side reactions during coupling steps .

Coupling Reactions : Use of trifluoromethanesulfonate salts or diaryliodonium precursors for regioselective N-acylation, as demonstrated in analogous carbazole derivatives (e.g., 74–87% yields via microwave-assisted synthesis) .

Deprotection and Purification : Acidic or basic hydrolysis under inert atmospheres, followed by column chromatography for purity.

Optimization : Adjust solvent polarity (DMF vs. THF) and temperature to balance reactivity and stability of the pyrroloindole core .

Basic: Which analytical techniques are essential for characterizing intermediates and the final product?

Methodological Answer:

  • NMR Spectroscopy : Confirm regioselectivity of substitutions (e.g., 1^1H and 13^{13}C NMR for acetamide and carbamate group validation) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns, especially for halogenated analogs .
  • IR Spectroscopy : Track carbonyl stretching frequencies (1650–1750 cm1^{-1}) to monitor acetylation and carbamate formation .

Basic: How can bioactivity assays (e.g., antioxidant or antiplatelet) be designed for this compound?

Methodological Answer:

  • Antioxidant Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests with IC50_{50} quantification. Compare against controls like ascorbic acid .
  • Antiplatelet Activity : Perform platelet aggregation studies using ADP or collagen as agonists, measuring inhibition rates via turbidimetry .
  • Dose-Response Curves : Include at least five concentrations (e.g., 1–100 μM) to establish efficacy thresholds and validate statistical significance (p < 0.05) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for yield and purity?

Methodological Answer:

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions (e.g., solvent polarity vs. reaction time) and predict optimal conditions .
  • Case Example : A study on analogous carbazoles achieved a 20% yield increase by optimizing solvent (DMF:THF ratio) and temperature (80°C → 100°C) .

Advanced: What computational methods predict reactivity and regioselectivity in this compound’s synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify kinetically favored pathways (e.g., Fukui indices for electrophilic attack sites) .
  • Reaction Path Search Algorithms : Tools like GRRM or SCINE automate exploration of intermediates, reducing trial-and-error experimentation .
  • Case Example : ICReDD’s hybrid computational-experimental workflow narrowed optimal conditions for carbazole acylation in 30% fewer trials .

Advanced: How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Cross-Validation : Replicate assays under standardized conditions (e.g., cell line, agonist concentration) to isolate variability .
  • Meta-Analysis : Pool data from independent studies (e.g., IC50_{50} values) to identify outliers or confounding factors (e.g., solvent residues affecting assay results) .
  • Structural-Activity Relationships (SAR) : Compare analogs (e.g., fluorinated vs. methylated derivatives) to distinguish intrinsic activity from experimental artifacts .

Advanced: What strategies mitigate challenges in multi-step synthesis (e.g., low yields, side reactions)?

Methodological Answer:

  • Intermittent Monitoring : Use LC-MS or TLC to detect intermediates and abort failed steps early .
  • Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization) while reducing decomposition (e.g., 15-minute vs. 6-hour conventional heating) .
  • Case Example : A pyrimidoindole derivative achieved 85% yield via sequential protection, acylation, and deprotection under microwave conditions .

Advanced: How can stability studies under physiological conditions inform formulation design?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Carbamates are prone to hydrolysis at pH < 3 .
  • Thermal Stability : Thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for acetamide derivatives) .
  • Light Sensitivity : UV-Vis spectroscopy to assess photodegradation rates, guiding storage conditions (e.g., amber vials) .

Advanced: What role do AI-driven predictive models play in accelerating research on this compound?

Methodological Answer:

  • Reaction Outcome Prediction : Train neural networks on historical data (e.g., solvent, catalyst, yield) to prioritize high-probability conditions .
  • Automated Lab Platforms : Integrate AI with robotic systems for real-time parameter adjustment (e.g., flow chemistry reactors) .
  • Case Example : COMSOL Multiphysics simulations reduced optimization time for a pyrroloindole derivative by 40% via AI-guided parameter selection .

Advanced: How can comparative studies with structural analogs enhance mechanistic understanding?

Methodological Answer:

  • Isosteric Replacements : Synthesize analogs with fluorine-for-hydroxyl substitutions to study electronic effects on bioactivity .
  • Crystallography : Compare X-ray structures to correlate conformation (e.g., puckering of the pyrroloindole ring) with activity .
  • Case Example : Fluorinated analogs of a related carbazole showed 3x higher antioxidant activity due to enhanced electron-withdrawing effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.